Pimaric acid (L) Pimaric acid (L)
Brand Name: Vulcanchem
CAS No.: 6980-90-1
VCID: VC17967584
InChI: InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C24H41NO3
Molecular Weight: 391.6 g/mol

Pimaric acid (L)

CAS No.: 6980-90-1

Cat. No.: VC17967584

Molecular Formula: C24H41NO3

Molecular Weight: 391.6 g/mol

* For research use only. Not for human or veterinary use.

Pimaric acid (L) - 6980-90-1

Specification

CAS No. 6980-90-1
Molecular Formula C24H41NO3
Molecular Weight 391.6 g/mol
IUPAC Name 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid;2-amino-2-methylpropan-1-ol
Standard InChI InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3
Standard InChI Key FYKCISRKXFIEQD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C.CC(C)(CO)N

Introduction

Chemical Identity and Stereochemical Configuration

Structural Characterization

Pimaric acid (L) possesses the molecular formula C20H30O2\text{C}_{20}\text{H}_{30}\text{O}_{2} with a molecular weight of 302.46 g/mol . Its IUPAC name is (1R,4aR,4bS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid . The structure features three fused cyclohexane rings with trans-fused junctions and a vinyl group at C7 (Figure 1) . X-ray crystallography reveals that the two methyl groups on the cyclohexane rings occupy axial positions, contributing to its distinctive conformational stability .

Table 1: Key Physicochemical Properties of Pimaric Acid (L)

PropertyValueSource
CAS Registry Number79-54-9
Melting Point162–164°C
Optical Rotation ([α]D20[\alpha]_D^{20})+113° (chloroform)
SolubilityDMSO, ethanol, acetone (>100 mg/mL)
pKa4.80

Stereochemical Relationships

Critical studies by Edwards and Howe (1959) resolved the stereochemical ambiguities between pimaric acid enantiomers . Key findings include:

  • C7 Epimerization: Pimaric acid (L) and dextropimaric acid differ solely in configuration at C7, as demonstrated through hydrogenation and lactonization experiments .

  • Ring Conformations: The A/B ring junction adopts a trans-decalin configuration, while the C13 vinyl group influences reactivity in acid-catalyzed cyclizations .

  • Optical Activity: The levorotatory form exhibits [α]D20=+113[ \alpha ]_D^{20} = +113^\circ in chloroform, contrasting with dextropimaric acid's [α]D20=+87.3[ \alpha ]_D^{20} = +87.3^\circ .

Natural Occurrence and Biosynthesis

Botanical Sources

Pimaric acid (L) occurs natively in:

  • Pinaceae Family: Pinus palustris (longleaf pine) resin (3–7% of total diterpenes)

  • Araucariaceae: Agathis robusta (Queensland kauri) sap

  • Cupressaceae: Juniperus japonica fruits

Biosynthetic Pathway

The compound originates from geranylgeranyl pyrophosphate (GGPP) through a series of cyclizations and oxidations:

  • Cyclization: GGPP → abietadienyl cation via class I diterpene synthase

  • Rearrangement: Hydride shifts at C13 and C15 generate the pimaradiene skeleton

  • Oxidation: C18 methyl oxidation to carboxylic acid by cytochrome P450 enzymes

Table 2: Comparative Analysis of Pimaric Acid Enantiomers

PropertyPimaric Acid (L)Dextropimaric Acid
CAS Number79-54-9127-27-5
Natural SourcePinus palustrisPinus maritima
Specific Rotation+113°+87.3°
Melting Point162–164°C217–219°C
BK Channel ActivationModerate (EC50 5 μM)Potent (EC50 1 μM)

Synthetic and Analytical Methodologies

Chemical Synthesis

While typically isolated from natural sources, stereoselective synthesis routes include:

  • Acid-Catalyzed Isomerization: Treatment of abietic acid with HCl gas yields 28% Pimaric acid (L)

  • Hydrogenation: Selective reduction of Δ13 double bond using Adams' catalyst (PtO2) in acetic acid

  • Lactonization: Concentrated H2SO4 induces γ-lactone formation (m.p. 105–106°C)

Analytical Characterization

Modern techniques for identification and quantification:

  • GC-MS: TMS derivative (C23H38O2Si) shows base peak at m/z 374.63

  • X-ray Crystallography: Space group P212121 with unit cell parameters a=6.823 Å, b=12.476 Å, c=20.109 Å

  • NMR: Characteristic signals at δ 5.35 (H-14 vinyl), 1.25 ppm (C4a methyl)

Industrial and Pharmaceutical Applications

Traditional Uses

  • Rosin Component: 3–5% of tall oil rosin, used in adhesives and varnishes

  • Food Additive: E number E445 as emulsifier in beverages

Emerging Applications

  • Drug Delivery: Liposomal formulations enhance bioavailability (t1/2 = 8.2 h in rats)

  • Neuroprotection: Reduces glutamate-induced neuronal death by 44% at 10 μM

  • Anticancer: Synergizes with paclitaxel (CI = 0.62) in MCF-7 breast cancer cells

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